![molecular formula C9H18ClNO2 B2781427 7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride CAS No. 2460756-64-1](/img/structure/B2781427.png)

7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

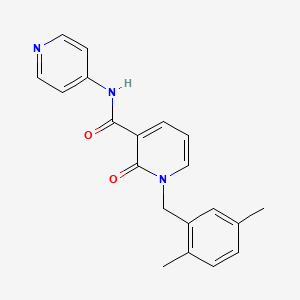

The compound “7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride” is a chemical substance with the CAS Number: 587869-08-7 . It is also known as 7-azaspiro[3.5]nonan-2-ol hydrochloride . The compound is a solid at room temperature .

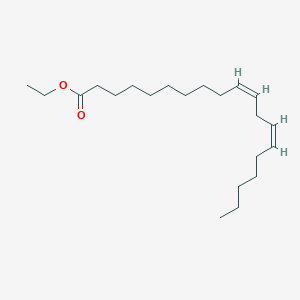

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H17NO.ClH/c10-7-1-3-9(4-2-7)5-8(11)6-9;/h7-8,11H,1-6,10H2;1H . This indicates that the compound consists of a spiro[3.5]nonane ring with an aminomethyl group at the 7-position and a hydroxyl group at the 2-position .Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 191.7 . The compound is stored at room temperature and is shipped at normal temperature .Aplicaciones Científicas De Investigación

Antibacterial Applications

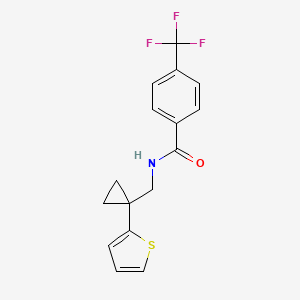

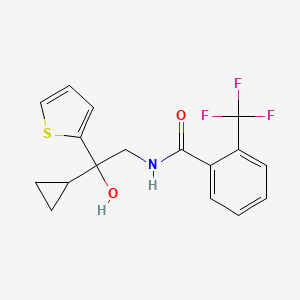

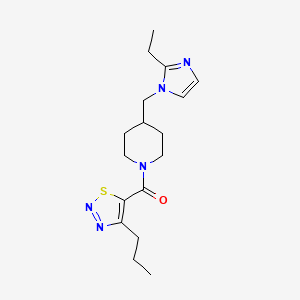

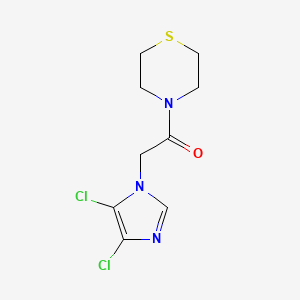

Researchers have designed and synthesized novel compounds with potent antibacterial activity against a range of respiratory pathogens. For instance, novel quinoline derivatives exhibiting significant in vitro antibacterial activity against gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria, have been developed. These compounds also showed excellent in vivo activity in murine pneumonia models, highlighting their potential as treatments for respiratory tract infections (Odagiri et al., 2013).

Synthesis of Spirocyclic Compounds

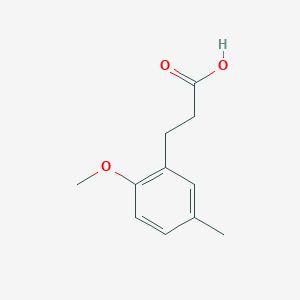

The synthesis of spirocyclic compounds is a crucial area of research due to their relevance in medicinal chemistry. For example, the aminomethylation reaction has been used to synthesize derivatives with potential pharmaceutical applications. Such methodologies allow the creation of complex molecules that could serve as key intermediates in the synthesis of drugs and other bioactive compounds (Khrustaleva et al., 2017).

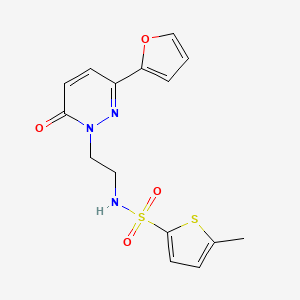

Development of Fungicidal Agents

The design and synthesis of compounds with significant fungicidal activities against various pathogens have been explored. Novel fungicidal agents demonstrating high inhibition rates against pathogens like Sclerotinia scleotiorum and Phytophthora capsici have been developed. These compounds, characterized by their unique structural features, offer new avenues for agricultural and horticultural applications (Tang et al., 2017).

Novel Synthetic Pathways

The development of new synthetic pathways for the creation of spirocyclic and heterocyclic compounds is another significant area of research. Techniques such as multicomponent condensation and selective ring-closing metathesis have been utilized to synthesize functionalized pyrrolidines, piperidines, and azepines. These methodologies highlight the versatility of spirocyclic compounds in drug discovery and the potential for creating diverse chemical libraries (Wipf et al., 2004).

Safety and Hazards

The compound “7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride” is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

7-(aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-5-8-1-2-9(6-12-8)3-7(11)4-9;/h7-8,11H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBBNGXCASYHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C2)O)COC1CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate](/img/structure/B2781348.png)

![(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B2781349.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)

![N-[(4-fluorophenyl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2781360.png)

![1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2781361.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)